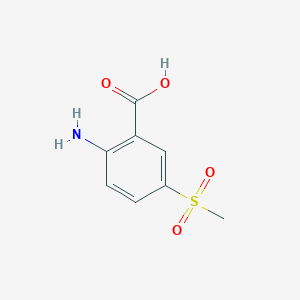

2-Amino-5-(methylsulfonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEHBAYGWFHLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630200 | |

| Record name | 2-Amino-5-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90222-79-0 | |

| Record name | 2-Amino-5-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-methanesulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-Amino-5-(methylsulfonyl)benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-(methylsulfonyl)benzoic acid

Introduction

This compound is a bifunctional organic molecule featuring an aromatic ring substituted with an amino group, a carboxylic acid group, and a methylsulfonyl group. This unique combination of functional groups makes it a compound of interest for researchers in medicinal chemistry and materials science, serving as a versatile building block in organic synthesis. Its structure suggests potential applications in the development of novel pharmaceutical agents and specialized polymers.

This guide provides a comprehensive overview of the core , offering both established data and detailed experimental protocols for its characterization. The methodologies described are grounded in standard laboratory practices, providing a framework for researchers to generate reliable and reproducible data.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its reactivity, solubility, bioavailability, and suitability for various analytical techniques.

Structural and Physical Data Summary

The following table summarizes the key identification and physical data for this compound. It is important to note that while structural information is well-defined, experimental data such as melting point and pKa are not widely reported in public literature and must be determined empirically.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 90222-79-0 | [1][2] |

| Molecular Formula | C₈H₉NO₄S | [1][3] |

| Molecular Weight | 215.22 g/mol | [1] |

| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)O | [1] |

| Melting Point | Not available. Must be determined experimentally. | - |

| pKa | Not available. Must be determined experimentally. | - |

| Solubility | Not available. Must be determined experimentally. | - |

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, step-by-step methodologies for determining the fundamental . The rationale behind key steps is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point is a critical indicator of a substance's purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities tend to depress the melting point and broaden the range.[4] The capillary method using a digital melting point apparatus is a standard and precise technique.[5]

Methodology: Digital Melting Point Apparatus

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A mortar and pestle can be used to gently grind the crystals.

-

Capillary Loading: Jab the open end of a capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Drop the capillary tube, closed-end down, through a long, narrow tube to tightly pack the sample.[6] The final packed sample height should be 2-3 mm.[6]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[7]

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20°C per minute).[6][7] This provides an estimated range and saves time.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point.[6] Insert a fresh sample and begin heating at a slow, controlled rate (1-2°C per minute) as you approach the expected melting range.[7] A slow heating rate is crucial for allowing the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[6]

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first droplet of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow. Perform at least two careful determinations to ensure consistency.

Caption: Workflow for Qualitative Solubility Testing.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity in solution. For a molecule like this compound with both an acidic (carboxylic acid) and a basic (amino) group, multiple pKa values are expected. Potentiometric titration is a highly precise and common method for pKa determination. [8][9]It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. [10] Methodology: Potentiometric Titration

-

System Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa values.

-

Sample Preparation: Accurately weigh a sufficient amount of the compound to prepare a solution of known concentration (e.g., 0.01 M). The compound must be pure. Dissolve it in a known volume of deionized, carbonate-free water. A co-solvent may be necessary if aqueous solubility is low, but this will yield an apparent pKa (pKa') specific to that solvent system.

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and begin gentle stirring. Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH if titrating the acid, or 0.1 M HCl if titrating the base).

-

Titration: Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording both the volume of titrant added and the corresponding pH.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the acidic or basic group has been neutralized. [10]This point corresponds to the flattest region of the buffer zone in the titration curve.

-

Alternatively, the equivalence point (the steepest part of the curve) can be found by calculating the first derivative of the curve (ΔpH/ΔV). The pKa is the pH at the volume corresponding to half of the equivalence point volume.

-

Caption: Logic for Selecting a pKa Determination Method.

Expected Spectral Characteristics

-

¹H NMR: The proton NMR spectrum would be complex. One would expect distinct signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the three different substituents. A singlet for the methyl protons of the sulfonyl group would likely appear in the 2.5-3.5 ppm range. Broad signals for the amine (-NH₂) and carboxylic acid (-OH) protons would also be present, and their positions would be highly dependent on the solvent and concentration.

-

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the functional groups. Key expected peaks include:

-

N-H stretching from the primary amine (around 3300-3500 cm⁻¹).

-

A broad O-H stretching band from the carboxylic acid (around 2500-3300 cm⁻¹).

-

C=O stretching from the carboxylic acid (around 1680-1710 cm⁻¹).

-

Asymmetric and symmetric S=O stretching from the sulfonyl group (around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively).

-

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (215.22). Fragmentation patterns would likely involve the loss of characteristic neutral fragments such as H₂O, CO₂, and parts of the sulfonyl group.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted before use, general precautions for handling similar aromatic acids and sulfonamides should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [11][12]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [13]* Contact: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Open cuts or abraded skin should not be exposed to the material. [12]* Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [13]* Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not let the product enter drains.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. This guide has outlined its core identifying characteristics and provided robust, field-proven protocols for the experimental determination of its key physicochemical properties, including melting point, solubility, and pKa. By applying these standardized methodologies, researchers can generate the high-quality data necessary to confidently advance their work in drug discovery and materials science.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Columbia University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Technology, Iraq. (2021, July 16). Experimental No. (3) Solubility and solution. Retrieved from [Link]

-

Quora. (2021, December 12). How do you determine the solubility of a solid? Retrieved from [Link]

-

ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Retrieved from [Link]

-

NIH - National Center for Biotechnology Information. (2013, August 8). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

-

ResearchGate. (2025, August 29). PKa determination by 1H NMR spectroscopy - An old methodology revisited. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-5-methyl-benzenesulfonic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

- Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.

- Google Patents. (n.d.). Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides.

-

PubChem. (n.d.). Benzoic acid, 2-amino-5-(aminosulfonyl)-. Retrieved from [Link]

-

ResearchGate. (2018, July 13). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Benzoic acid, 2-amino-5-[(methylamino)sulfonyl]-. Retrieved from [Link]

-

SIELC Technologies. (2018, February 19). 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 90222-79-0 | this compound. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Amino-5-methylbenzoic acid IR Spectrum. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. achmem.com [achmem.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to 2-Amino-5-(methylsulfonyl)benzoic acid (CAS 90222-79-0): Properties, Synthesis, and Applications in Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(methylsulfonyl)benzoic acid is a substituted anthranilic acid derivative characterized by the presence of three key functional groups: a carboxylic acid, an aromatic amine, and a methylsulfonyl moiety. This unique combination of functionalities makes it a valuable and versatile small molecule scaffold, primarily utilized as a building block or intermediate in organic synthesis. Its structural attributes offer multiple reaction sites, enabling its incorporation into more complex molecular architectures. In the context of medicinal chemistry and drug discovery, compounds of this class are of significant interest. The substituted benzoic acid framework is a common feature in pharmacologically active molecules, and the specific groups on this compound provide opportunities for developing targeted therapeutic agents.[1] This guide provides a comprehensive technical overview of its properties, a logical approach to its synthesis and purification, detailed analytical methodologies for its characterization, and a discussion of its applications in modern research.

Physicochemical and Structural Properties

The molecular structure of this compound dictates its chemical behavior and potential applications. The electron-withdrawing nature of the methylsulfonyl group and the electron-donating amino group on the same aromatic ring create a unique electronic environment that influences the reactivity of the entire molecule.

Caption: 2D Chemical Structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 90222-79-0 | [2] |

| Molecular Formula | C₈H₉NO₄S | [3] |

| Molecular Weight | 215.22 g/mol | |

| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)O | |

| Purity | Typically >95% (Commercial) | [3] |

| Storage | Sealed refrigeration recommended | [3] |

Synthesis and Purification

While specific, scaled-up industrial synthesis routes for this compound are often proprietary, a logical and robust synthetic pathway can be designed based on well-established principles of organic chemistry and analogous transformations reported in the literature.[4][5] A common strategy involves the modification of a readily available benzoic acid derivative.

A plausible approach begins with 2-amino-5-bromobenzoic acid, which undergoes a nucleophilic substitution reaction with sodium methanethiolate, followed by oxidation to form the desired methylsulfonyl group. This method is advantageous as it builds the key sulfonyl group late in the sequence.

Caption: Plausible synthetic workflow from a halogenated precursor.

Experimental Protocol: Oxidation of 2-Amino-5-(methylthio)benzoic acid

This protocol describes the critical oxidation step. The choice of a potent but manageable oxidizing agent like Oxone® (potassium peroxymonosulfate) is crucial for efficiently converting the sulfide to a sulfone without over-oxidizing other functional groups.

-

Dissolution: Dissolve 1.0 equivalent of 2-amino-5-(methylthio)benzoic acid in a mixture of methanol and water (e.g., 3:1 v/v) in a round-bottom flask equipped with a magnetic stirrer. The biphasic solvent system aids in dissolving both the organic substrate and the inorganic oxidant.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is a critical step to control the exothermicity of the oxidation reaction and minimize potential side reactions.

-

Oxidant Addition: Slowly add a solution of Oxone® (approximately 2.2 equivalents dissolved in water) to the cooled reaction mixture dropwise over 30-60 minutes. The slow addition rate is essential for maintaining temperature control.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. A sample of the reaction mixture is taken periodically and compared against the starting material standard. The reaction is considered complete when the starting material spot/peak is no longer detectable. This built-in check ensures the reaction is not prematurely terminated or unnecessarily prolonged.

-

Quenching: Once the reaction is complete, quench any excess oxidant by adding a saturated aqueous solution of sodium bisulfite until a test with starch-iodide paper indicates the absence of peroxides. This is a critical safety and purification step.

-

Isolation: Adjust the pH of the solution to acidic (pH ~2-3) using a suitable acid (e.g., 1M HCl). The product, being a carboxylic acid, will precipitate out of the aqueous solution.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system like ethanol/water. Purity is then confirmed by melting point analysis and the analytical methods described in the next section.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system of evidence.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds like this one.[6][7]

Caption: General workflow for purity analysis by reverse-phase HPLC.

Protocol: Purity Determination by RP-HPLC

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water. The use of formic acid is crucial for ensuring good peak shape for the carboxylic acid and for compatibility with mass spectrometry (MS).[6][7]

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Elution: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of water and acetonitrile.

-

Validation: Purity is assessed by the area percentage of the main peak. A pure sample should exhibit a single, sharp, and symmetrical peak.

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -COOH | > 10 ppm (singlet, broad) | Acidic proton, highly deshielded. |

| Aromatic -CH | 7.0 - 8.5 ppm (multiplets) | Protons on the substituted benzene ring. | |

| -NH₂ | 4.0 - 6.0 ppm (singlet, broad) | Amine protons, position can vary with solvent and concentration. | |

| -SO₂CH₃ | ~3.1 ppm (singlet) | Methyl protons adjacent to the electron-withdrawing sulfonyl group. | |

| ¹³C NMR | -C OOH | 165 - 175 ppm | Carboxylic acid carbon. |

| Aromatic -C | 110 - 155 ppm | Six distinct signals expected for the substituted aromatic ring. | |

| -SO₂C H₃ | ~44 ppm | Methyl carbon attached to the sulfonyl group. | |

| FT-IR | O-H (acid) | 2500-3300 cm⁻¹ (broad) | Characteristic broad stretch of a hydrogen-bonded carboxylic acid.[8] |

| N-H (amine) | 3300-3500 cm⁻¹ (two bands) | Symmetric and asymmetric stretching of the primary amine. | |

| C=O (acid) | 1680-1710 cm⁻¹ (strong) | Carbonyl stretch of the carboxylic acid.[8] | |

| S=O (sulfone) | 1300-1350 & 1120-1160 cm⁻¹ | Asymmetric and symmetric stretching of the sulfonyl group. | |

| Mass Spec | [M-H]⁻ | m/z 214.02 | Deprotonation of the carboxylic acid in negative ion mode. |

| [M+H]⁺ | m/z 216.04 | Protonation of the amine in positive ion mode. |

Applications in Research and Drug Development

This compound is more than a simple chemical; it is an enabling tool for drug discovery professionals. Its classification as a "medical intermediate" points to its role in the synthesis of active pharmaceutical ingredients (APIs).[3]

-

Scaffold for Library Synthesis: The three distinct functional groups offer orthogonal reactivity. The carboxylic acid can be readily converted to amides, esters, or other derivatives. The amino group can be acylated, alkylated, or used in cyclization reactions. These "handles" allow for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.

-

Bioisostere and Pharmacophore Component: The methylsulfonyl group is often used as a bioisostere for other functional groups to improve metabolic stability or cell permeability. The overall arrangement of hydrogen bond donors (amine, carboxylic acid) and acceptors (carbonyl, sulfonyl oxygens) makes it an attractive pharmacophore for targeting protein active sites.

-

Relevance in Oncology: The broader class of 2,5-substituted benzoic acids has been successfully employed to develop potent dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1.[1] These proteins are frequently overexpressed in various cancers, making them prime therapeutic targets. The development of compounds that can inhibit multiple survival proteins simultaneously is a promising strategy to overcome resistance to single-agent therapies.[1] While this specific molecule is an intermediate, its core structure is highly relevant to this field of research.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, prudent laboratory practices must be followed based on the known hazards of analogous chemical structures.[9][10]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling the compound.[11]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place.[12] As recommended by suppliers, refrigerated storage is ideal to ensure long-term stability.[3]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Disclaimer: This guide is for informational purposes only. Users must consult the official Safety Data Sheet (SDS) provided by their chemical supplier before handling this compound.

References

- CAS 90222-79-0 | this compound. Alchem.Pharmtech.

- Benzoic acid, 2-amino-5-[(methylamino)sulfonyl]- | SIELC Technologies. (2018-05-16).

- 2-Amino-5-methylbenzenesulfonic acid | C7H9NO3S | CID 6934 - PubChem.

- This compound | 90222-79-0 | QDA22279 - Biosynth.

- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo

- 2-Amino-5-methylbenzenesulfonic acid | SIELC Technologies. (2018-02-19).

- This compound CAS NO.

- SAFETY D

- 2-Amino-5-methoxybenzenesulfonic acid | C7H9NO4S | CID 83260 - PubChem.

- SAFETY D

- infrared spectrum of benzoic acid - doc brown.

- SAFETY D

- SAFETY D

- CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google P

- Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed. (2020-03-12).

Sources

- 1. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. This compound, CasNo.90222-79-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 6. Benzoic acid, 2-amino-5-[(methylamino)sulfonyl]- | SIELC Technologies [sielc.com]

- 7. 2-Amino-5-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 2-Amino-5-methoxybenzenesulfonic acid | C7H9NO4S | CID 83260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. chempoint.com [chempoint.com]

- 13. americanelements.com [americanelements.com]

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-Amino-5-(methylsulfonyl)benzoic acid

Introduction

2-Amino-5-(methylsulfonyl)benzoic acid is a multifaceted organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a benzoic acid core substituted with both an electron-donating amino group and a strongly electron-withdrawing methylsulfonyl group, imparts a unique combination of chemical properties. This guide provides a comprehensive technical overview of its molecular structure, a proposed synthetic pathway, and a detailed exposition of the analytical techniques required for its definitive characterization. While experimental data for this specific molecule is not extensively published, this document leverages established principles and data from analogous structures to provide a robust predictive framework for its scientific investigation.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₈H₉NO₄S and a molecular weight of 215.22 g/mol [1][2]. The molecule's core is a benzene ring, creating a rigid planar framework. The substituents—a carboxylic acid group, an amino group, and a methylsulfonyl group—are positioned to engender a complex interplay of electronic and steric effects.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 90222-79-0 | [1][2] |

| Molecular Formula | C₈H₉NO₄S | [1][2] |

| Molecular Weight | 215.22 g/mol | [1][2] |

| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)O | [1][2] |

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Protocol for Proposed Synthesis:

-

Chlorosulfonation: 2-Amino-5-methylbenzoic acid would be reacted with an excess of chlorosulfonic acid at a controlled temperature, likely starting at 0°C and gradually warming to room temperature. This electrophilic aromatic substitution would introduce a chlorosulfonyl group onto the benzene ring.

-

Oxidation: The methyl group would then be oxidized to a carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) in a basic solution, followed by acidification, is a standard method for this transformation.

-

Methylation: The resulting 2-amino-5-(chlorosulfonyl)benzoic acid would then be reacted with a methylating agent, such as dimethyl sulfate, under basic conditions to yield the final product, this compound.

It is imperative for researchers to conduct this synthesis with appropriate safety precautions and to optimize the reaction conditions for yield and purity.

Comprehensive Molecular Characterization

Definitive structural confirmation and purity assessment of a synthesized compound are paramount. The following sections detail the key analytical techniques and the expected results for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Both ¹H and ¹³C NMR would provide critical information about the connectivity and chemical environment of the atoms in the molecule.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: The three protons on the benzene ring would appear as distinct signals in the aromatic region (typically 6.5-8.5 ppm). Their splitting patterns (multiplicities) and coupling constants would confirm their relative positions.

-

Amino Protons: The two protons of the amino group (-NH₂) would likely appear as a broad singlet. Its chemical shift would be dependent on the solvent and concentration.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group (-COOH) would also present as a broad singlet, often at a higher chemical shift (downfield).

-

Methyl Protons: The three protons of the methylsulfonyl group (-SO₂CH₃) would appear as a sharp singlet, typically in the range of 2.5-3.5 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Six distinct signals would be expected in the aromatic region (approximately 110-150 ppm) corresponding to the six carbons of the benzene ring.

-

Carbonyl Carbon: The carbon of the carboxylic acid group would appear as a signal at a lower field (higher ppm value), typically in the range of 165-185 ppm.

-

Methyl Carbon: The carbon of the methyl group in the methylsulfonyl moiety would resonate at a higher field (lower ppm value).

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Spectral Interpretation: Assign the observed signals to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and integration values. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400-3200 | N-H | Stretching (Amino group) |

| 3300-2500 | O-H | Stretching (Carboxylic acid) |

| 1700-1650 | C=O | Stretching (Carboxylic acid) |

| 1620-1580 | C=C | Stretching (Aromatic ring) |

| 1350-1300 & 1160-1120 | S=O | Asymmetric & Symmetric Stretching (Sulfone) |

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: For solid samples, a small amount of the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrum Data:

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): A peak corresponding to the molecular weight of the compound (215.22 g/mol ) should be observed.

-

Fragmentation Pattern: Characteristic fragment ions would be expected from the loss of functional groups such as -OH, -COOH, -SO₂CH₃, and -NH₂. For instance, a prominent fragment might be observed corresponding to the loss of the methylsulfonyl group.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS).

-

Ionization: An appropriate ionization technique, such as Electrospray Ionization (ESI), should be selected.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Caption: Workflow for the synthesis and characterization of the compound.

Conclusion

This compound presents a compelling target for synthetic and analytical exploration. This guide has outlined a rational approach to its synthesis and a comprehensive strategy for its structural elucidation. By employing the described spectroscopic and analytical techniques in a systematic manner, researchers can confidently determine the molecular structure and purity of this compound, paving the way for its application in drug discovery and other scientific endeavors. The predictive nature of the spectral data presented herein serves as a valuable roadmap for interpreting experimental results.

References

- Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.

-

Eureka | Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved January 2, 2026, from [Link]

-

Eureka | Patsnap. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved January 2, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 2-Amino-5-(methylsulfonyl)benzoic acid

This guide provides an in-depth exploration of the solubility and stability of 2-Amino-5-(methylsulfonyl)benzoic acid, a crucial compound in pharmaceutical research and development. Recognizing the limited availability of public quantitative data for this specific molecule, this document serves as a foundational resource, equipping researchers, scientists, and drug development professionals with the necessary theoretical knowledge and practical methodologies to determine and understand its physicochemical properties. By leveraging data from structurally similar compounds and adhering to established international guidelines, this guide ensures a scientifically rigorous approach to characterization.

Introduction: Understanding the Physicochemical Landscape

This compound is an aromatic compound featuring an amino group, a carboxylic acid, and a methylsulfonyl group. This unique combination of functional groups dictates its solubility and stability profile, which are critical parameters influencing its bioavailability, formulation development, and shelf-life. The interplay between the polar amino and carboxylic acid groups, which are capable of hydrogen bonding and ionization, and the electron-withdrawing methylsulfonyl group, influences the molecule's interaction with various solvents and its susceptibility to degradation.

A thorough understanding of these properties is paramount for its successful application in drug development. This guide will delve into the theoretical underpinnings of solubility and stability, followed by detailed experimental protocols to empower researchers to generate reliable data.

Physicochemical Properties: The Key to Predicting Behavior

Table 1: Key Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Amino-5-methylbenzoic acid | Benzoic Acid |

| Molecular Formula | C₈H₉NO₄S[1] | C₈H₉NO₂[2] | C₇H₆O₂ |

| Molecular Weight | 215.22 g/mol [1] | 151.16 g/mol [2][3] | 122.12 g/mol |

| Predicted pKa | ~2.3 (carboxylic acid), ~2-3 (amino group) | 2.27 (carboxylic acid)[4] | 4.2 |

| Predicted XLogP3 | -0.5 | 1.8[2] | 1.9 |

| General Solubility | Expected to be soluble in water[5] and polar organic solvents. | Soluble in DMSO and Methanol (Slightly)[4]. | Soluble in ethanol, methanol, acetonitrile[6]. |

| Melting Point | Not available | 175 °C (decomposes)[3] | 122.4 °C |

Note: Predicted values are estimations based on computational models and data for structurally similar compounds.

The presence of the highly polar sulfonyl group, in addition to the amino and carboxylic acid moieties, suggests that this compound will exhibit a higher affinity for polar solvents compared to its non-sulfonylated analog, 2-amino-5-methylbenzoic acid. The negative predicted XLogP3 value further supports the likelihood of good aqueous solubility.

Solubility Determination: A Practical Approach

The "shake-flask" method is the gold standard for determining the thermodynamic solubility of a compound. This section provides a detailed protocol for its implementation.

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Experimental Protocol

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Water, pH buffers, Methanol, Ethanol, Acetonitrile, Acetone, Dimethyl Sulfoxide)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Analytical Method: Stability-Indicating HPLC

A reverse-phase HPLC method is generally suitable for the analysis of aromatic acids. The following provides a starting point for method development.

Table 2: Example HPLC Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | Isocratic or gradient elution depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV scan (likely in the 230-300 nm range) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Note: This method is a starting point and should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines. An HPLC method for a structurally similar compound, 2-Amino-5-methylbenzenesulfonic acid, utilizes a mobile phase of acetonitrile, water, and phosphoric acid[7][8].

Stability Assessment: Ensuring Product Integrity

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light[9][10]. The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing[11].

Forced Degradation Studies

Forced degradation (or stress testing) is conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways[11][12]. This information is crucial for developing stability-indicating analytical methods.

Caption: Forced Degradation Study Workflow.

Typical Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at elevated temperature.

-

Base Hydrolysis: 0.1 N NaOH at room or elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80°C) and high humidity (e.g., 75% RH).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can effectively separate the parent compound from its degradation products[13].

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted under specific storage conditions as defined by ICH guidelines to establish a re-test period or shelf life[9][10].

Table 3: ICH Stability Storage Conditions

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Source: Adapted from ICH Q1A(R2) guidelines.[11]

Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter[9]. For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended[9].

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility and stability of this compound. While specific quantitative data for this compound is not widely published, the principles and methodologies outlined herein empower researchers to generate this critical information in a scientifically sound and regulatory-compliant manner. By following the detailed protocols for solubility determination and stability testing, drug development professionals can confidently characterize this molecule, paving the way for successful formulation and commercialization.

References

-

World Health Organization. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953, Annex 2. [Link]

-

MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

-

ResearchGate. VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. [Link]

-

International Council for Harmonisation. ICH Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]

-

SIELC Technologies. Separation of 2-Amino-5-methylbenzenesulfonic acid on Newcrom R1 HPLC column. [Link]

-

PubChem. 2-Amino-5-methylbenzenesulfonic acid. [Link]

-

ResearchGate. Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. [Link]

-

National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165. [Link]

-

Chem-Impex. 2-Amino-5-methylbenzoic acid. [Link]

-

SIELC Technologies. 2-Amino-5-methylbenzenesulfonic acid. [Link]

-

2a biotech. This compound. [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

PubChem. 2-Amino-5-(carboxymethylsulfonyl)benzoic acid. [Link]

-

Indian Journal of Pharmaceutical Sciences. Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. [Link]

-

SIELC Technologies. Benzoic acid, 2-amino-5-[(methylamino)sulfonyl]-. [Link]

-

CP Lab Safety. This compound, 98% Purity, C8H9NO4S, 1 gram. [Link]

-

PubChem. 2-Amino-5-methylbenzoic acid. [Link]

-

Loba Chemie. 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS. [Link]

-

ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

-

Loba Chemie. 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. [Link]

-

PubMed. Acetonitrile-protein interactions: amino acid solubility and preferential solvation. [Link]

-

National Center for Biotechnology Information. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 619-628. [Link]

-

ResearchGate. Solubility comparison in acetonitrile. [Link]

-

ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

Sources

- 1. This compound | 90222-79-0 | QDA22279 [biosynth.com]

- 2. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-アミノ-5-メチル安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Amino-5-methylbenzoic acid CAS#: 2941-78-8 [m.chemicalbook.com]

- 5. CAS 137-65-5: 2-Amino-5-(aminosulfonyl)benzoic acid [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Separation of 2-Amino-5-methylbenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. 2-Amino-5-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]

- 9. Benzoic acid, 2-amino-5-(aminosulfonyl)- | C7H8N2O4S | CID 67307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 11. medcraveonline.com [medcraveonline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmtech.com [pharmtech.com]

The Evolving Landscape of 2-Amino-5-(methylsulfonyl)benzoic Acid Derivatives: A Technical Guide to Their Biological Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The scaffold of 2-amino-5-(methylsulfonyl)benzoic acid presents a compelling starting point for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of its derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. While direct research on a wide array of this compound derivatives is an emerging field, this guide synthesizes data from closely related sulfamoylbenzoic acid and aminobenzoic acid analogs to project the therapeutic promise of this chemical class. We will delve into the synthetic strategies, mechanisms of action, and the critical experimental protocols used to evaluate these biological activities, offering a comprehensive resource for researchers aiming to innovate in this space.

Introduction: The Structural Promise of a Versatile Scaffold

The this compound molecule combines several key pharmacophoric features: an anthranilic acid core, known for its role in various biologically active compounds, and a methylsulfonyl group, which can act as a hydrogen bond acceptor and enhance solubility and metabolic stability. This unique combination suggests a high potential for its derivatives to interact with a variety of biological targets. This guide will explore the current understanding and future potential of these derivatives in three key therapeutic areas: oncology, inflammation, and infectious diseases.

Synthesis and Chemical Characterization

The synthesis of this compound derivatives typically involves multi-step reactions starting from commercially available precursors. A general understanding of these synthetic routes is crucial for the generation of novel analogs for biological screening.

General Synthetic Approach

A common strategy for synthesizing derivatives of the this compound core involves the modification of the amino and carboxylic acid functional groups. For instance, the synthesis of sulfamoyl-benzamide derivatives, a closely related class, begins with the chlorosulfonation of a benzoic acid precursor, followed by amination to form the sulfonamide, and subsequent amide coupling at the carboxylic acid position.

A representative synthetic scheme is outlined below:

Caption: A generalized synthetic workflow for producing sulfamoylbenzamide derivatives.

Experimental Protocol: Synthesis of a Sulfamoyl-Benzamide Derivative

This protocol is adapted from the synthesis of sulfamoylbenzoic acid derivatives and serves as a foundational method.[1]

-

Chlorosulfonation: A substituted benzoic acid is added portion-wise to an excess of chlorosulfonic acid at 0°C. The reaction mixture is then stirred at an elevated temperature for several hours.

-

Sulfonamide Formation: The resulting sulfonyl chloride is slowly added to a solution of the desired amine in an aqueous medium at a controlled temperature.

-

Amide Formation: The synthesized sulfamoylbenzoic acid is then coupled with a second amine using a standard coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM).

-

Purification: The final product is purified using column chromatography or recrystallization.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Anticancer Activity: Targeting Proliferative Pathways

Derivatives of benzoic acid have shown significant promise as anticancer agents.[2] For the this compound scaffold, derivatization can lead to compounds that interfere with key oncogenic pathways.

Mechanism of Action

While the precise mechanisms for this specific class of derivatives are under investigation, related compounds have been shown to exert their anticancer effects through various mechanisms, including:

-

Enzyme Inhibition: Certain sulfamoyl-benzamide derivatives have been identified as inhibitors of human nucleotide-binding domain and leucine-rich repeat containing protein (h-NTPDases).[1] These enzymes are implicated in cancer cell proliferation, and their inhibition can lead to cell cycle arrest.

-

Induction of Apoptosis: Many anticancer agents derived from benzoic acid induce programmed cell death (apoptosis) in cancer cells.[2]

The potential role of these derivatives in inhibiting cancer-related enzymes is a promising area of research.

Caption: Putative mechanism of anticancer activity.

In Vitro Evaluation of Anticancer Activity

The initial assessment of anticancer potential is typically performed using a panel of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HeLa, MDA-MB-231) are seeded in a 96-well plate and allowed to adhere overnight.[3]

-

Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives for a specified period (e.g., 24-72 hours).

-

MTT Incubation: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Quantitative Data from Related Analogs

Studies on sulfamoyl-benzamide derivatives have demonstrated potent inhibitory activity against h-NTPDases. For example, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was found to be a selective inhibitor of h-NTPDase8 with an IC50 of 0.28 µM.[4] Similarly, other derivatives have shown sub-micromolar IC50 values against different h-NTPDase isoforms.[1]

| Compound Class | Target | IC50 (µM) | Reference |

| Sulfamoyl-benzamides | h-NTPDase1 | 2.88 ± 0.13 | [1] |

| Sulfamoyl-benzamides | h-NTPDase2 | 0.13 ± 0.01 | [1] |

| Sulfamoyl-benzamides | h-NTPDase3 | 0.72 ± 0.11 | [1] |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 | [4] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and derivatives of 2-aminobenzoic acid have long been explored for their anti-inflammatory properties.[5] Benzamide derivatives, in general, have also been shown to possess anti-inflammatory effects.[6][7]

Mechanism of Action

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key inflammatory pathways. A plausible mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which would lead to a reduction in the production of pro-inflammatory cytokines like TNF-α.[7]

Caption: Proposed anti-inflammatory mechanism of action.

In Vivo Evaluation of Anti-inflammatory Activity

A standard preclinical model for assessing acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A positive control (e.g., indomethacin) and a vehicle control are included.

-

Induction of Edema: After a set time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at regular intervals using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the vehicle control group.

Quantitative Data from Related Analogs

Studies on novel benzenesulfonamide derivatives have demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema model. Certain compounds, at a dose of 200 mg/kg, showed a maximum inhibition of edema of up to 99.69% at the fourth hour, which was more potent than the standard drug indomethacin.[8] Similarly, 5-acetamido-2-hydroxy benzoic acid derivatives have shown a reduction in painful activity by up to 83% in in-vivo models.[9]

Antimicrobial Activity: A New Frontier

The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Schiff bases and sulfonamides derived from various scaffolds have demonstrated promising antimicrobial activity.[10][11]

Mechanism of Action

The antimicrobial mechanism of such derivatives can be multifaceted. For Schiff base metal complexes, the increased lipophilic nature upon coordination with a metal ion is thought to enhance their ability to disrupt bacterial cell membranes.[12] For sulfonamides, the mechanism often involves the inhibition of essential metabolic pathways in bacteria.

Caption: Experimental workflow for antimicrobial evaluation.

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial potential of new compounds is assessed against a panel of pathogenic bacteria and fungi.

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data from Related Analogs

Studies on Schiff bases derived from sulfonamides and other aromatic aldehydes have shown promising antimicrobial activity. For instance, certain Schiff base metal complexes exhibited strong to moderate activity against Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumonia, and Pseudomonas aeruginosa.[12] In some cases, the zones of inhibition were significant, and MIC values ranged from 3.9 µg/mL to 250 µg/mL for certain benzoic acid thioureides.[13]

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While research directly focused on a broad range of its derivatives is still in its early stages, the data from closely related analogs strongly suggest potential for significant anticancer, anti-inflammatory, and antimicrobial activities. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of these derivatives. Elucidating their precise mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic potential and advancing them toward clinical development.

References

- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2021240187A1 - Benzamide derivatives as anti-inflammatory compounds and uses thereof - Google Patents [patents.google.com]

- 7. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 12. japsonline.com [japsonline.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Profile of 2-Amino-5-(methylsulfonyl)benzoic Acid: A Technical Guide for Structural Elucidation

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 2-Amino-5-(methylsulfonyl)benzoic acid (C₈H₉NO₄S, M.W.: 215.22 g/mol )[1]. As a key building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). In the absence of extensive published experimental data for this specific molecule, this guide leverages predictive methodologies grounded in established spectroscopic principles and comparative data from structurally related compounds. It is designed to serve as a practical, field-proven resource for researchers, enabling them to confidently verify the synthesis and purity of this compound.

Introduction: The Analytical Imperative

This compound is a substituted anthranilic acid derivative featuring three key functional groups: an aromatic amine, a carboxylic acid, and a methylsulfonyl moiety. This trifecta of functionalities imparts a unique electronic and structural profile, making it a valuable intermediate. The precise arrangement of these groups on the benzene ring dictates the molecule's chemical reactivity and potential biological activity. Consequently, rigorous spectroscopic analysis is not merely a procedural step but a foundational requirement for any research or development endeavor utilizing this compound.

This guide establishes a self-validating system of analysis. By correlating the data from NMR, IR, and MS, a scientist can construct a detailed and robust "fingerprint" of the molecule. Each technique provides a unique and complementary piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the compound's identity and integrity.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following IUPAC-recommended numbering scheme will be used for the core aromatic structure.

Caption: Predicted major fragmentation pathways for this compound in positive ion ESI-MS.

Conclusion: A Triad of Analytical Confidence

The structural elucidation of this compound is definitively achievable through the synergistic application of NMR, FTIR, and MS. This guide provides the necessary experimental framework and predictive data to serve as a benchmark for researchers. The predicted ¹H and ¹³C NMR spectra define the precise connectivity of the carbon-hydrogen skeleton. FTIR spectroscopy confirms the presence of all key functional groups—amine, carboxylic acid, and sulfone. Finally, high-resolution mass spectrometry validates the molecular formula and reveals characteristic fragmentation patterns that corroborate the overall structure. By systematically acquiring and cross-correlating these three datasets, scientists can achieve an unambiguous and authoritative confirmation of their synthesized material, ensuring the integrity and validity of their subsequent research.

References

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved January 2, 2026, from [Link]

-

Paton, R. (n.d.). CASCADE - Colorado State University. Retrieved January 2, 2026, from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved January 2, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved January 2, 2026, from [Link]

-

Chemaxon. (n.d.). NMR Predictor | Chemaxon Docs. Retrieved January 2, 2026, from [Link]

-

EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved January 2, 2026, from [Link]

-

Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved January 2, 2026, from [Link]

-

PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved January 2, 2026, from [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved January 2, 2026, from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved January 2, 2026, from [Link]

-

EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2025). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved January 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2025). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved January 2, 2026, from [Link]

-

Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2017). Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. Retrieved January 2, 2026, from [Link]

-

ACS Publications. (2003). Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet. Retrieved January 2, 2026, from [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved January 2, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2025). Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). MASS SPECTRA OF SELECTED SULFONES SULFONE-SULFINATE REARRANGEMENT. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds. Retrieved January 2, 2026, from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved January 2, 2026, from [Link]

-

NIST. (n.d.). Anthranilic acid, n-glycoloyl-n-methyl-. Retrieved January 2, 2026, from [Link]

-

ACS Publications. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Retrieved January 2, 2026, from [Link]

-

ACS Publications. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved January 2, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 2, 2026, from [Link]

-

Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved January 2, 2026, from [Link]

-

Scribd. (n.d.). Infrared Absorption Frequencies Guide. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-methylbenzenesulfonic acid. Retrieved January 2, 2026, from [Link]

-

SpectraBase. (n.d.). p-(methylsulfonyl)benzoic acid. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved January 2, 2026, from [Link]

-

PubMed. (n.d.). Use of nuclear magnetic resonance spectroscopy and selective C-labeling for pharmacokinetic research in man. Retrieved January 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 2, 2026, from [Link]

Sources

starting materials for the synthesis of 2-Amino-5-(methylsulfonyl)benzoic acid

An In-depth Technical Guide to the Synthesis of 2-Amino-5-(methylsulfonyl)benzoic acid

Authored by a Senior Application Scientist

Introduction

This compound is a valuable building block in contemporary medicinal chemistry and drug development. Its unique substitution pattern, featuring an activating amino group, a deactivating sulfonyl group, and a carboxylic acid handle, makes it an attractive scaffold for the synthesis of a diverse range of complex molecules, including potential therapeutic agents. The presence of the methylsulfonyl group, in particular, can enhance physicochemical properties such as solubility and metabolic stability, which are critical considerations in drug design. This guide provides an in-depth exploration of viable synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes. The protocols described herein are based on established chemical transformations and provide a solid foundation for researchers and process chemists.

Synthetic Strategies and Starting Material Selection

The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and challenges. The choice of a particular synthetic route will often depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the required purity of the final product. In this guide, we will explore three distinct and logical synthetic pathways, each commencing from a readily available and economically viable starting material.

Strategy 1: Synthesis from 4-Nitrotoluene

This approach leverages the well-established chemistry of nitrotoluenes and is a robust method for the large-scale preparation of the target molecule. The key transformations in this route are the oxidation of the methyl group to a carboxylic acid, chlorosulfonation, formation of the methylsulfonyl group, and finally, the reduction of the nitro group to the desired amine.

Experimental Protocol

Step 1: Oxidation of 4-Nitrotoluene to 4-Nitro-2-(methylsulfonyl)benzoic acid

-

In a well-ventilated fume hood, 4-methylsulfonyl toluene is nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature of 0-10°C to yield 4-methylsulfonyl-2-nitrotoluene.[1]

-

The resulting 4-methylsulfonyl-2-nitrotoluene is then oxidized to 4-methylsulfonyl-2-nitrobenzoic acid. This can be achieved using a strong oxidizing agent such as potassium permanganate or by catalytic oxidation in the presence of a vanadium or cobalt catalyst.[1] For the catalytic method, the reaction is typically carried out in sulfuric acid at a temperature of 130-170°C while bubbling air through the reaction mixture.[1]

Step 2: Reduction of 4-Nitro-2-(methylsulfonyl)benzoic acid to this compound

-

The 4-nitro-2-(methylsulfonyl)benzoic acid is dissolved in a suitable solvent, such as ethanol or methanol.

-

A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a palladium-on-carbon catalyst, is used to reduce the nitro group to an amine.

-

Upon completion of the reaction, the product is isolated by filtration and can be purified by recrystallization.

Causality and Experimental Choices

-

Nitration Position: The nitration of 4-methylsulfonyl toluene is directed to the position ortho to the methyl group due to the directing effects of the alkyl and sulfonyl groups.

-

Oxidation Method: Catalytic oxidation is often preferred for large-scale syntheses as it avoids the use of stoichiometric amounts of heavy metal oxidants and is more environmentally friendly.[1]

-

Reduction Method: The choice of reducing agent for the nitro group will depend on the scale of the reaction and the presence of other functional groups. Catalytic hydrogenation is generally a cleaner method, while tin(II) chloride is a robust and cost-effective option.

Synthetic Workflow Diagram

Caption: Synthesis of this compound from 4-Nitrotoluene.

Strategy 2: Synthesis from Salicylic Acid

This pathway is attractive due to the low cost and ready availability of salicylic acid. The synthesis involves a series of well-precedented reactions including etherification, chlorosulfonation, amination, and ester hydrolysis. This route is based on the optimized synthesis of a closely related intermediate, methyl 2-methoxy-5-aminosulfonyl benzoate.[2][3]

Experimental Protocol

Step 1: Etherification of Salicylic Acid to 2-Methoxybenzoic Acid

-

Salicylic acid is dissolved in a suitable solvent, and a base such as sodium hydroxide is added to form the corresponding phenoxide.[2]

-

A methylating agent, such as dimethyl sulfate, is then added to the reaction mixture to methylate the phenolic hydroxyl group, yielding 2-methoxybenzoic acid.[2] The reaction is typically carried out at a controlled temperature to minimize side reactions.

Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid

-

2-Methoxybenzoic acid is treated with chlorosulfonic acid at a low temperature (e.g., 0°C) to introduce a chlorosulfonyl group at the 5-position of the aromatic ring.[2] The reaction is highly exothermic and requires careful temperature control.

Step 3: Amination of 2-Methoxy-5-(chlorosulfonyl)benzoic Acid

-

The resulting 2-methoxy-5-(chlorosulfonyl)benzoic acid is then reacted with an amine source, such as concentrated ammonia, to form 2-methoxy-5-(aminosulfonyl)benzoic acid.[2]

Step 4: Conversion to this compound

-